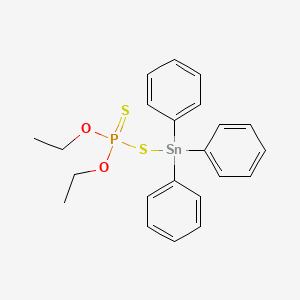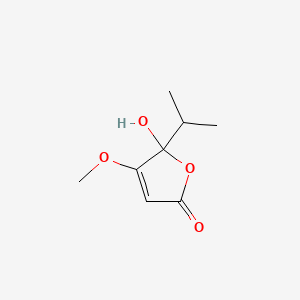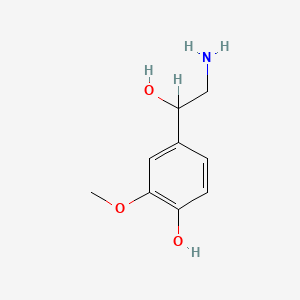
Normetanephrine
描述
去甲肾上腺素,也称为去甲肾上腺素,是去甲肾上腺素的代谢产物。它是通过儿茶酚-O-甲基转移酶作用于去甲肾上腺素而产生的。该化合物在尿液中排泄,并在各种组织中发现。 去甲肾上腺素可作为儿茶酚胺分泌肿瘤(如嗜铬细胞瘤)的标志物 .
作用机制
去甲肾上腺素主要通过其作为去甲肾上腺素代谢产物的作用发挥作用。它参与去甲肾上腺素的降解途径,在该途径中,它通过儿茶酚-O-甲基转移酶对去甲肾上腺素进行甲基化而形成。 这个过程有助于调节体内去甲肾上腺素的水平,并确保交感神经系统的正常功能 .
类似化合物:
肾上腺素: 另一种儿茶酚胺代谢产物,特别是肾上腺素,由同一酶儿茶酚-O-甲基转移酶形成.
3-甲氧基酪胺: 多巴胺的代谢产物,也由儿茶酚-O-甲基转移酶形成.
比较:
去甲肾上腺素在去甲肾上腺素代谢中发挥独特作用,其诊断意义使其成为临床和研究环境中一种有价值的化合物。
生化分析
Biochemical Properties
Normetanephrine plays a crucial role in biochemical reactions as a metabolite of norepinephrine. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is catechol-O-methyl transferase, which methylates norepinephrine to produce this compound. This interaction is essential for the metabolism and clearance of norepinephrine from the body .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can impact the adrenergic signaling pathway by interacting with adrenergic receptors, leading to changes in cellular responses such as increased heart rate and blood pressure .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to adrenergic receptors, leading to the activation or inhibition of downstream signaling pathways. Additionally, this compound can influence enzyme activity, either by inhibiting or activating specific enzymes involved in norepinephrine metabolism. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of norepinephrine. It interacts with enzymes such as catechol-O-methyl transferase and monoamine oxidase, which are responsible for its formation and degradation. These interactions influence metabolic flux and the levels of metabolites in the body, contributing to the overall regulation of norepinephrine metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions influence the localization and accumulation of this compound within specific tissues, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. These processes ensure that this compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical activity .
准备方法
合成路线和反应条件: 去甲肾上腺素可以通过使用儿茶酚-O-甲基转移酶对去甲肾上腺素进行甲基化而合成。 该反应通常涉及在生理条件下使用甲基供体,例如S-腺苷甲硫氨酸(SAM) .
工业生产方法: 去甲肾上腺素的工业生产通常涉及使用液相色谱-串联质谱 (LC-MS/MS) 等技术从尿液等生物样本中提取和纯化。 这种方法确保了检测和定量去甲肾上腺素的高特异性和灵敏度 .
化学反应分析
反应类型: 去甲肾上腺素会经历几种类型的化学反应,包括:
氧化: 去甲肾上腺素可以被氧化形成香草扁桃酸 (VMA),它是儿茶酚胺代谢中的常见最终产物.
还原: 还原反应不太常见,但可以在特定条件下发生。
取代: 去甲肾上腺素可以参与取代反应,特别是涉及其羟基和甲氧基。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
取代: 在受控条件下,可以使用卤素和烷基化剂等试剂。
主要产物:
香草扁桃酸 (VMA): 由去甲肾上腺素氧化形成.
科学研究应用
去甲肾上腺素在科学研究中具有多种应用:
化学: 用作分析化学中定量儿茶酚胺及其代谢产物的标准物质。
生物学: 研究其在去甲肾上腺素代谢中的作用及其对各种生理过程的影响。
医学: 用作诊断嗜铬细胞瘤和其他儿茶酚胺分泌肿瘤的生物标志物.
工业: 用于开发临床研究的诊断检测和分析方法.
相似化合物的比较
Metanephrine: Another metabolite of catecholamines, specifically epinephrine, formed by the same enzyme, catechol-O-methyl transferase.
3-Methoxytyramine: A metabolite of dopamine, also formed by catechol-O-methyl transferase.
Comparison:
Normetanephrine vs. Metanephrine: Both are metabolites of catecholamines but are derived from different parent compounds (norepinephrine vs. epinephrine).
This compound vs. 3-Methoxytyramine: While this compound is a metabolite of norepinephrine, 3-methoxytyramine is a metabolite of dopamine.
This compound’s unique role in norepinephrine metabolism and its diagnostic significance make it a valuable compound in both clinical and research settings.
属性
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYAYWLBAHXHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861701 | |
| Record name | (+/-)-Normetanephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Normetanephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
97-31-4 | |
| Record name | (±)-Normetanephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Normetanephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Normetanephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORMETANEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45DE6B88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Normetanephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 °C | |
| Record name | Normetanephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is normetanephrine a useful biomarker for pheochromocytoma and paraganglioma (PPGL)?
A1: this compound is the O-methylated metabolite of norepinephrine, a primary catecholamine produced by PPGLs. [, , ] These tumors often release excessive amounts of norepinephrine, leading to elevated levels of this compound in plasma and urine. This makes this compound a sensitive and specific biomarker for PPGL diagnosis. [, , , ]
Q2: Can other conditions besides PPGLs cause elevated this compound levels?
A2: Yes, certain medications and conditions can lead to false-positive elevations in this compound. Tricyclic antidepressants, phenoxybenzamine, and norepinephrine reuptake blockers are known to interfere with this compound measurements. [, , , ] Other conditions like obstructive sleep apnea (OSA) and congestive heart failure can also increase sympathetic nervous system activity, potentially leading to elevated this compound levels. [, ] Dietary factors like consumption of catecholamine-rich foods can also contribute to falsely elevated levels. []
Q3: How do plasma and urinary this compound levels compare in diagnosing PPGLs?
A3: Both plasma and urinary this compound measurements are valuable for PPGL diagnosis, but plasma measurements are generally preferred due to higher sensitivity and specificity, especially when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ] Urinary this compound can be affected by factors like renal function and dietary intake, which may lead to false-positive results. [, ]
Q4: Can this compound levels predict tumor size and location in PPGL patients?
A4: Research suggests a correlation between tumor diameter and combined plasma concentrations or urinary outputs of this compound and metanephrine. [] Additionally, a higher ratio of metanephrine to this compound in plasma can indicate an adrenal tumor location. []
Q5: How do this compound levels help distinguish between different types of hereditary pheochromocytomas?
A5: Different genetic mutations associated with hereditary pheochromocytomas are often linked to specific patterns of catecholamine production. For instance, patients with MEN 2 and NF1 often present with elevated metanephrine (indicating epinephrine production), while those with VHL syndrome typically show primarily elevated this compound (norepinephrine production). [] Notably, SDHB and SDHD mutations are often associated with increased methoxytyramine levels, suggesting dopamine production. [] Analyzing these patterns can guide genetic testing for underlying mutations.
Q6: What analytical methods are commonly used to measure this compound levels?
A6: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for measuring this compound levels in both plasma and urine. [, , , , ] ELISA techniques can also be employed for quantitative analysis of this compound in urine. []
Q7: What are the advantages of using LC-MS/MS for this compound measurement?
A7: LC-MS/MS offers superior sensitivity and specificity compared to other methods, reducing the likelihood of false-positive results due to interfering substances. [, , , ] This is particularly important when dealing with potential medication interferences.
Q8: How can the selectivity of LC-MS/MS be further enhanced for measuring plasma-free metanephrines?
A8: Incorporating multistage fragmentation (MRM3) into the LC-MS/MS workflow has been shown to significantly improve analytical selectivity for plasma-free metanephrine measurement, effectively eliminating interferences from coeluting substances. []
Q9: Can dietary factors interfere with the measurement of this compound?
A9: Yes, consuming foods rich in catecholamines, like bananas, pineapples, and oranges, can lead to falsely elevated levels of this compound in both plasma and urine samples. []
Q10: Are there any preanalytical considerations for accurate this compound measurement?
A10: Yes, several factors can influence this compound levels. It is crucial to draw blood samples from patients in a supine or recumbent position, ideally in a warm environment, and using a cannula instead of direct venipuncture. [, ] Outpatient sampling generally leads to higher this compound levels compared to inpatient settings, potentially increasing false-positive rates. [] These precautions help minimize false-positive results due to stress or other confounding factors.
Q11: How is this compound metabolized in the body?
A11: this compound is primarily metabolized through conjugation with sulfate, forming sulfoconjugated this compound, which is then excreted in urine. [, ] A smaller portion is metabolized via the aldehyde reductase pathway, resulting in the formation of 3-methoxy-4-hydroxyphenylglycol. []
Q12: What is the primary mechanism of action of this compound?
A12: this compound itself doesn't have a direct mechanism of action like its parent compound, norepinephrine. While it can bind to adrenergic receptors, it does so with much lower affinity, making its physiological effects negligible compared to norepinephrine. []
Q13: Does this compound interact with uptake transporters in a similar way to norepinephrine?
A13: While both norepinephrine and this compound can be taken up by cells, their affinities for specific transporters differ. This compound displays a higher affinity for the extraneuronal uptake transporter (Uptake2), while norepinephrine is preferentially taken up by the neuronal transporter (Uptake1). [, ]
Q14: Can drugs affecting norepinephrine uptake influence this compound levels?
A14: Yes, medications like tricyclic antidepressants and serotonin-norepinephrine reuptake inhibitors (SNRIs) can block norepinephrine reuptake transporters, potentially leading to increased this compound levels. [, , , ]
Q15: How do levels of this compound fluctuate throughout the day?
A15: this compound levels, like other catecholamine metabolites, can exhibit diurnal variation, with higher levels typically observed in the morning and lower levels at night, reflecting the body's natural circadian rhythm. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-Methoxy-6-(4-methylphenyl)-3-pyridinyl]-5-(3-pyridinyl)-1,2,4-oxadiazole](/img/structure/B1208890.png)
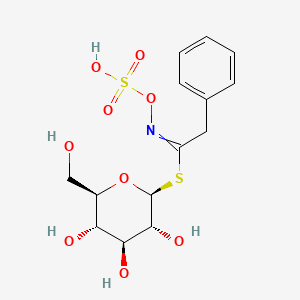
![N-[(2R,4S)-2-methyl-1-(1-oxopropyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B1208893.png)
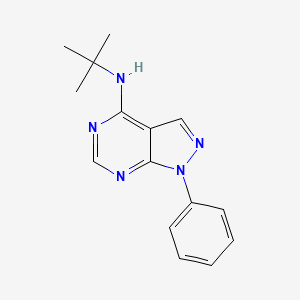
![4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine](/img/structure/B1208898.png)

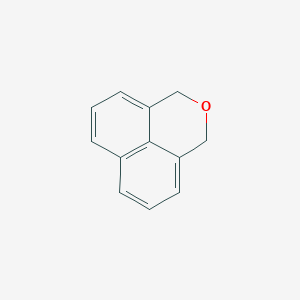

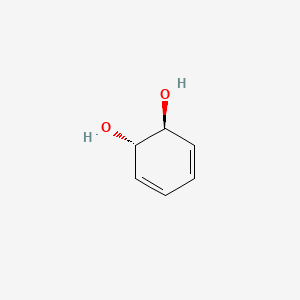
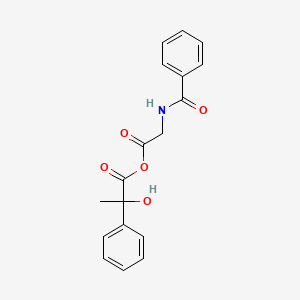
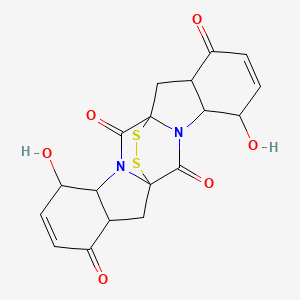
![(3,19,26-trihydroxy-15-methoxy-7-methyl-5,17,24-trioxo-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaen-13-yl) acetate](/img/structure/B1208912.png)
